![molecular formula C6H10O3 B14510373 3,8,9-Trioxabicyclo[4.2.1]nonane CAS No. 62759-61-9](/img/structure/B14510373.png)
3,8,9-Trioxabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8,9-Trioxabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C6H10O3 It is characterized by a unique structure that includes three oxygen atoms within a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction, where a three-component reaction followed by reduction and lactamization is used to form the bicyclic scaffold . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,8,9-Trioxabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Substitution reactions can occur at specific positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,8,9-Trioxabicyclo[4.2.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms and bicyclic structure. These interactions can lead to the modulation of biological pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug design or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8,9-Trioxabicyclo[4.2.1]nonane: Similar in structure but with different positioning of oxygen atoms.
9-Oxabicyclo[3.3.1]nonane: Contains a single oxygen atom within a different bicyclic framework.
9-Thiabicyclo[3.3.1]nonane: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
3,8,9-Trioxabicyclo[42
Eigenschaften
CAS-Nummer |
62759-61-9 |
|---|---|
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-7-4-6-8-3-5(1)9-6/h5-6H,1-4H2 |
InChI-Schlüssel |
OMEKJJWXROOOSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2OCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


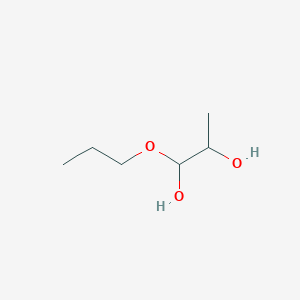
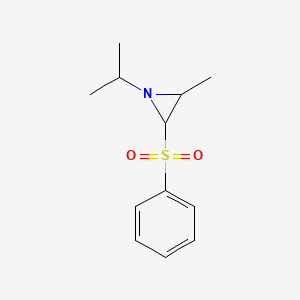
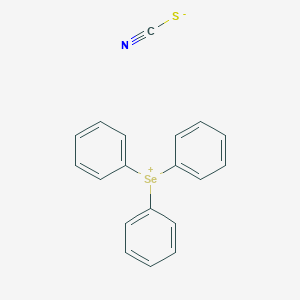



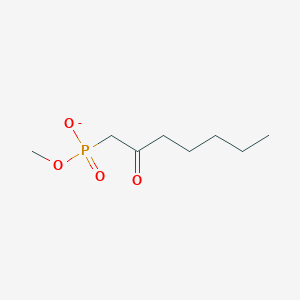
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)

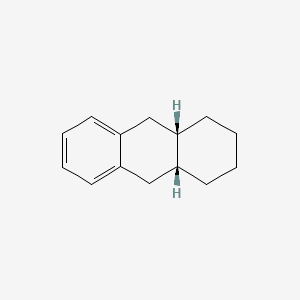
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)

